![molecular formula C40H26 B1591921 9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene CAS No. 667940-34-3](/img/structure/B1591921.png)
9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene
Descripción general
Descripción
“9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene” is a chemical compound with the molecular formula C40H26 . It has an average mass of 506.634 Da and a monoisotopic mass of 506.203461 Da .
Synthesis Analysis
A series of anthracene-based derivatives, including “9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene”, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis
The molecular structure of “9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene” is complex, with a large number of carbon and hydrogen atoms . The packing structures of these compounds were influenced by the terminal substitutions .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 677.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 95.9±0.8 kJ/mol and a flash point of 367.5±24.2 °C . The index of refraction is 1.748, and the molar refractivity is 171.4±0.3 cm3 . It has no H bond acceptors or donors, and it has 3 freely rotating bonds . The ACD/LogP is 12.31 .Aplicaciones Científicas De Investigación
OLED Materials and Devices
9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene and its derivatives have been extensively researched for their applications in organic light-emitting diodes (OLEDs). These compounds exhibit high glass transition temperatures and robust photophysical and electrochemical properties, making them suitable as blue host materials in OLEDs. Enhanced OLED device performance with deep blue color coordinates and high device lifetime has been observed when using these materials (Wee et al., 2011). Additionally, OLEDs utilizing indene-substituted 10-naphthylanthracene derivatives as blue host materials have achieved highly efficient and color-stable performance (Xia et al., 2010).
Electroluminescent Materials
These anthracene derivatives have also been explored for their electroluminescent properties. The materials show strong emissions in UV/fluorescence solution spectra and are considered promising for OLED applications, particularly for blue OLEDs due to their high thermal stability and wide band gap (Sarsah et al., 2013).
Molecular Design and Performance
The molecular orientation and design of anthracene derivatives are crucial for achieving high efficiency in OLEDs. Studies have shown that the introduction of bulky peripheral substituents and the careful design of molecular orientation can significantly improve the performance of deep-blue electroluminescent materials. The sterically shielded design of these materials is essential for enhancing intermolecular spacing and reducing electronic coupling, leading to improved device performance (Yang et al., 2021).
Charge Transport and Light Emission
Some derivatives of 9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene have demonstrated good charge transporting properties and photoluminescence quantum yield. These properties indicate their potential application in multifunctional optoelectronics, combining charge transport with light emission (Li et al., 2015).
Propiedades
IUPAC Name |
9-naphthalen-2-yl-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-12-31-26-32(25-20-27(31)10-1)40-37-17-7-5-15-35(37)39(36-16-6-8-18-38(36)40)30-23-21-29(22-24-30)34-19-9-13-28-11-3-4-14-33(28)34/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQICFLRSLDXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610230 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene | |
CAS RN |
667940-34-3 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-naphtalenyl)-10-[4-(1-naphtalenyl)phenyl]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



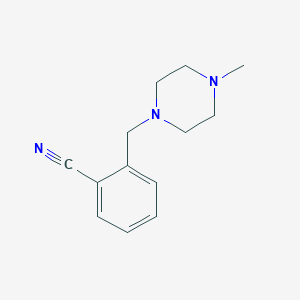
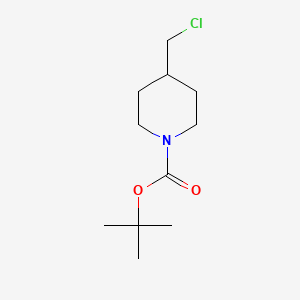
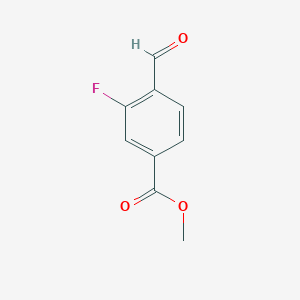
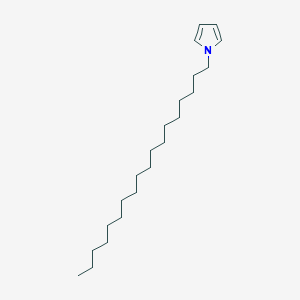
![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
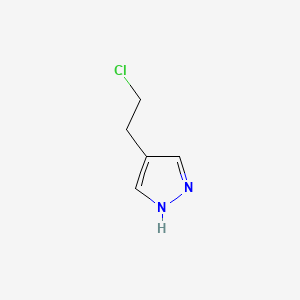
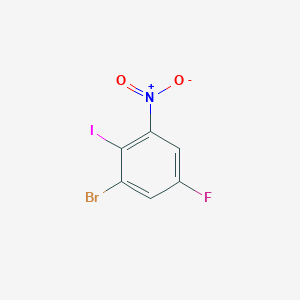
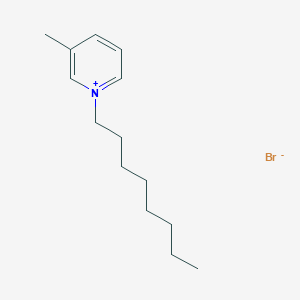
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)
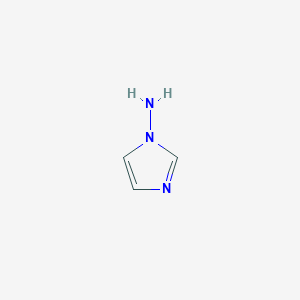
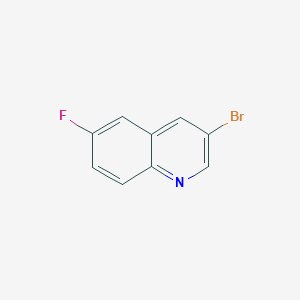
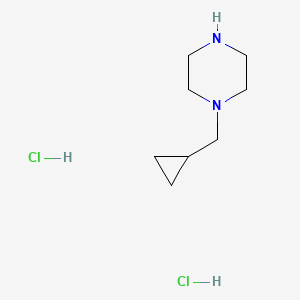
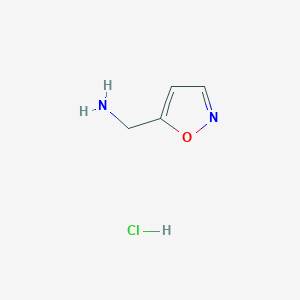
![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)